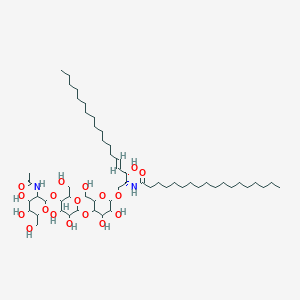![molecular formula C6H3ClIN3 B1148587 6-氯-3-碘-1H-吡唑并[3,4-b]吡啶 CAS No. 1259223-95-4](/img/structure/B1148587.png)
6-氯-3-碘-1H-吡唑并[3,4-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrazolo[3,4-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学研究应用
6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential as an inhibitor of various enzymes and receptors, including tropomyosin receptor kinases (TRKs).
Material Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 6-chloro-1H-pyrazolo[3,4-b]pyridine. One common method involves the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form C-C and C-N bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(OAc)2, and ligands like triphenylphosphine are used in the presence of bases like cesium carbonate in solvents like tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile used, products like 6-chloro-3-azido-1H-pyrazolo[3,4-b]pyridine or 6-chloro-3-thio-1H-pyrazolo[3,4-b]pyridine can be obtained.
Coupling Products: Diaryl or aryl-alkyl derivatives of pyrazolo[3,4-b]pyridine are common products.
作用机制
The mechanism of action of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. For example, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
相似化合物的比较
Similar Compounds
- 6-chloro-3-bromo-1H-pyrazolo[3,4-b]pyridine
- 6-chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine
- 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atom, in particular, makes it a versatile intermediate for further functionalization through various coupling reactions, enhancing its utility in medicinal chemistry and material science .
属性
IUPAC Name |
6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMWKWEXIQSJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)

![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)




![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)

